![molecular formula C15H24O3 B1640725 Torilolone CAS No. 13018-09-2](/img/structure/B1640725.png)
Torilolone
Overview
Description
Molecular Structure Analysis
The molecular structure of Torilolone includes a guaiane-type sesquiterpene . The compound has a molecular weight of 252.35 g/mol . The IUPAC name for Torilolone is (5S,6R,8S,8aR)-6-hydroxy-5-(2-hydroxypropan-2-yl)-3,8-dimethyl-4,5,6,7,8,8a-hexahydro-1H-azulen-2-one .Physical And Chemical Properties Analysis
Torilolone is a crystalline compound . It has a molecular weight of 252.35 g/mol . The compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Ethnomedicinal Applications
Torilolone is found in the fruits of Torilis japonica , a plant from the Apiaceae family . The fruits of this plant have been used in traditional medicine to treat a variety of conditions, including dysentery, fever, haemorrhoids, spasm, uterine tumors, lymphadenitis, rheumatism, impotence, infertility, women’s diseases, and chronic diarrhea .
Anticancer Activities
Torilolone has shown potential in anticancer research. The plant’s fruit, which is a rich source of torilolone, has been evaluated for its anticancer activities .
Anti-inflammatory Properties
Torilolone also exhibits anti-inflammatory properties. This makes it a potential candidate for the development of new anti-inflammatory drugs .
Antimicrobial Properties
The antimicrobial properties of Torilolone make it a potential candidate for the development of new antimicrobial agents. It could be particularly useful in the fight against antibiotic-resistant bacteria .
Antioxidant Activities
Torilolone has been evaluated for its antioxidant activities. Antioxidants are crucial for health as they can protect the body from damage by free radicals .
Skin Photoaging Activities
Torilolone has been evaluated for its skin photoaging activities. This suggests that it could potentially be used in skincare products to protect the skin from the damaging effects of UV radiation .
properties
IUPAC Name |
(5S,6R,8S,8aR)-6-hydroxy-5-(2-hydroxypropan-2-yl)-3,8-dimethyl-4,5,6,7,8,8a-hexahydro-1H-azulen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O3/c1-8-5-14(17)12(15(3,4)18)6-11-9(2)13(16)7-10(8)11/h8,10,12,14,17-18H,5-7H2,1-4H3/t8-,10+,12-,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDODTPRRLQGHP-LGYCOIBBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(CC2=C(C(=O)CC12)C)C(C)(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]([C@H](CC2=C(C(=O)C[C@H]12)C)C(C)(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Torilolone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is torilolone and where is it found?
A1: Torilolone is a guaiane-type sesquiterpene primarily isolated from the fruits of Daucus carota (commonly known as carrots). [, , ] It is often found alongside other related sesquiterpenes like torilin. [, ]
Q2: What is the structure of torilolone and how was it elucidated?
A2: While the provided abstracts do not detail the full spectroscopic data, they confirm that the structure of torilolone and its derivatives have been elucidated using a combination of techniques. These include:
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, providing clues about the compound's structure. [, ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Various NMR techniques (likely including 1H, 13C, and 2D experiments like COSY, HSQC, HMBC) were employed to determine the connectivity and spatial arrangement of atoms within the molecule. [, ]
- Chemical Degradation: This may have involved specific reactions to cleave the molecule at known positions, aiding in structural confirmation. [, ]
Q3: Have any biological activities been reported for torilolone or its derivatives?
A3: Yes, research suggests potential for torilolone and its derivatives in the following areas:
- Cytotoxicity: Several guaiane sesquiterpenoids, including torilin, 1β-hydroxytorilin, and 1α-hydroxytorilin (isolated alongside torilolone from Torilis japonica) displayed cytotoxic activity against Lewis lung carcinoma (LLC) cells. []
- Hepatoprotective Effects: Torilolone itself exhibited hepatoprotective activity against tacrine-induced cytotoxicity in human liver-derived Hep G2 cells. []
Q4: Have any glycosylated forms of torilolone been discovered?
A4: Yes, several glycosides of torilolone have been identified from Daucus carota fruits, including:
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